molecular formula C11H10N2O B8766153 4-[(Pyridin-4-yl)amino]phenol

4-[(Pyridin-4-yl)amino]phenol

Cat. No.: B8766153
M. Wt: 186.21 g/mol
InChI Key: JHOUAJWDARLISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Pyridin-4-yl)amino]phenol is a chemical compound of interest in organic and medicinal chemistry research, serving as a potential synthetic intermediate. Compounds featuring a pyridinylamino-phenol core have been investigated for their potential biological activities . Specifically, structurally related pyridine-phenol hybrids have demonstrated promising antifungal effects against pathogenic yeasts such as Candida albicans and Cryptococcus spp., with activity comparable to established antifungals like fluconazole in some analogues . The presence of both pyridine and phenol rings in a single molecule is a key structural feature for this application, as the nitrogen in the pyridine ring is implicated in the mechanism of action, potentially involving coordination with fungal enzyme systems . Furthermore, the core anilinopyridine structure is found in other biologically active molecules. For instance, the cardiotonic agent MCI-154 contains a 4-(pyridin-4-ylamino)phenyl moiety and functions as a calcium sensitizer . This highlights the broader relevance of this chemical scaffold in pharmaceutical research. As a building block, this compound can be utilized to develop new compounds for various research programs, including antimicrobial discovery and the synthesis of more complex active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(pyridin-4-ylamino)phenol

InChI

InChI=1S/C11H10N2O/c14-11-3-1-9(2-4-11)13-10-5-7-12-8-6-10/h1-8,14H,(H,12,13)

InChI Key

JHOUAJWDARLISP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=NC=C2)O

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development

Direct Amidation and Condensation Approaches

Direct formation of the amine linkage in 4-[(Pyridin-4-yl)amino]phenol can be accomplished through several condensation and substitution reactions. These methods are often straightforward and form the basis for many synthetic protocols.

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) presents a primary route for synthesizing this compound and its derivatives. libretexts.orgmasterorganicchemistry.com This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. In the context of this compound synthesis, this could involve the reaction of 4-aminophenol (B1666318) with a pyridine (B92270) ring bearing a suitable leaving group, such as a halogen, at the 4-position. The reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring being attacked. libretexts.orgmasterorganicchemistry.com For instance, the synthesis of a related compound, 4-[(3-Aminopyridin-2-yl)amino]phenol, is achieved by reacting 4-aminophenol with 2-chloro-3-nitropyridine, followed by reduction of the nitro group. The efficiency of SNAr reactions can be influenced by the nature of the solvent and the base used. beilstein-journals.org

Schiff Base Intermediates and Reductive Amination Pathways

An alternative strategy involves the formation of a Schiff base intermediate, which is subsequently reduced to the target amine. Reductive amination is a versatile method for creating amines from carbonyl compounds and other amines. acsgcipr.orglibretexts.org The process begins with the reaction of an aldehyde or ketone with an amine to form an imine (a Schiff base), which is then reduced to the corresponding amine. libretexts.orgmdpi.com For the synthesis of this compound, this could entail the reaction of 4-aminopyridine (B3432731) with a suitable phenol-containing carbonyl compound, or vice-versa, followed by reduction. The reduction of the imine can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH4). mdpi.com This stepwise approach allows for the controlled formation of the desired secondary amine. mdpi.com Research has shown the synthesis of related structures, like 4-[(Pyridin-4-ylmethylene)amino]phenol, through the condensation of 4-aminobenzaldehyde (B1209532) and pyridine-4-carbaldehyde. researchgate.net

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. researchgate.netorganic-chemistry.org This methodology offers a broad substrate scope and generally proceeds under milder conditions compared to traditional methods. organic-chemistry.orgbeilstein-journals.org The synthesis of this compound can be envisioned through the palladium-catalyzed coupling of 4-halopyridine with 4-aminophenol. beilstein-journals.orgacs.org The success of these reactions is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent. beilstein-journals.orgmdpi.com Ligands such as Xantphos are often employed to facilitate the reaction. beilstein-journals.org The Buchwald-Hartwig amination has been successfully used in the synthesis of various aminopyridine derivatives. acs.org

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound are critically dependent on the optimization of reaction parameters. Key factors that are often fine-tuned include temperature, reaction time, choice of catalyst, ligand, base, and solvent.

For instance, in palladium-catalyzed reactions, screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., Xantphos) is common to identify the most active catalytic system. beilstein-journals.org The choice of base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, t-AmOH) can also significantly impact the reaction outcome. beilstein-journals.orgacs.org

In nucleophilic aromatic substitution reactions, the reaction temperature and the concentration of the nucleophile are important variables. acs.org For Schiff base formation and subsequent reduction, the pH of the reaction medium and the choice of reducing agent are crucial for maximizing the yield of the final amine product.

The following table summarizes some of the key reaction parameters that are often optimized:

ParameterDirect Amidation/CondensationPalladium-Catalyzed Coupling
Catalyst Often not required, but can be acid or base-catalyzed.Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). beilstein-journals.org
Ligand Not applicable.Phosphine ligands (e.g., Xantphos). beilstein-journals.org
Base Can be used to deprotonate the nucleophile.Inorganic bases (e.g., Cs₂CO₃, K₃PO₄). beilstein-journals.orgacs.org
Solvent Polar solvents (e.g., ethanol, DMF). nih.govAprotic solvents (e.g., dioxane, toluene). beilstein-journals.org
Temperature Varies, can range from room temperature to reflux.Often elevated temperatures (e.g., 100-120 °C). beilstein-journals.orgacs.org
Reactants Amines and compounds with leaving groups or carbonyls.Aryl halides/triflates and amines. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. sbmu.ac.ir For the synthesis of this compound, several green approaches can be considered.

Derivatization and Analog Development

Structural Modifications on the Phenolic Ring

The phenolic ring is a key target for derivatization, as substitutions on this ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile.

The introduction of halogens (F, Cl, Br, I) or alkyl/alkoxy groups onto the phenolic ring can alter the molecule's physicochemical properties. Halogenation, typically at the positions ortho to the hydroxyl group, can increase lipophilicity and introduce new electronic effects. For instance, the synthesis of derivatives like 2-chloro-4-[(pyridin-4-yl)amino]phenol or 3,5-dimethyl-4-[(pyridin-4-yl)amino]phenol can be achieved through electrophilic aromatic substitution reactions on the activated phenol (B47542) ring. Alkoxy groups, such as methoxy (B1213986) or ethoxy, can also be introduced to modulate solubility and hydrogen bonding capabilities.

Table 1: Examples of Phenolic Ring Modifications

Modification Type Substituent Potential Derivative Name Anticipated Property Change
Halogenation -Cl 2-Chloro-4-[(pyridin-4-yl)amino]phenol Increased lipophilicity, altered electronic distribution
Alkylation -CH₃ 2-Methyl-4-[(pyridin-4-yl)amino]phenol Increased lipophilicity, steric hindrance

Placing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenolic ring is a common strategy to modulate the electronic character of the molecule.

Electron-Donating Groups (EDGs): Conversely, EDGs such as amino (-NH₂) or methyl (-CH₃) groups increase the electron density of the ring. The introduction of an additional amino group, for instance, could enhance the basicity of the molecule. The effect of EDGs has been studied in similar systems, where a methyl group on the pyridine (B92270) ring was found to stabilize the molecule and increase fluorescence. beilstein-journals.org

Table 2: Effects of Electronic Group Substitution on the Phenolic Ring

Group Type Example Substituent Potential Derivative Expected Electronic Effect
Electron-Withdrawing -NO₂ 3-Nitro-4-[(pyridin-4-yl)amino]phenol Decreases electron density on the phenol ring

Structural Modifications on the Pyridine Moiety

The position of the amino linkage on the pyridine ring significantly impacts the compound's properties. While the parent compound features a 4-yl amino linkage, analogs with 2-yl or 3-yl linkages have been synthesized and studied. nih.govresearchgate.net The position of the ring nitrogen relative to the amino bridge influences the electronic communication between the two aromatic systems. For example, in 2-{[(pyridin-2-yl)amino]methyl}phenol, the aromatic rings are twisted by 50.3°, and an intramolecular hydrogen bond forms between the phenol and the pyridine nitrogen. researchgate.net

Substituents on the pyridine ring can directly affect the basicity of the pyridine nitrogen. Electron-donating groups increase the nitrogen's basicity, while electron-withdrawing groups decrease it. This modulation of basicity can be crucial for tuning the molecule's pharmacokinetic properties. The electronic interactions between substituents and the ring nitrogen have been compared to those in analogous nitrobenzoates. rsc.org

Fusing another heterocyclic ring to the pyridine moiety creates more complex, rigid structures with potentially novel properties. An example of this concept is the synthesis of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, where the pyridine is incorporated into a larger terpyridine system. redalyc.org Such fused systems have distinct conformational and electronic properties. The planarity and π-electronic delocalization in these systems can be crucial for their optoelectronic applications. redalyc.org The incorporation of the pyridine framework into larger hybrid molecules, such as pyrimidine (B1678525)–pyridine hybrids, has also been explored to enhance therapeutic properties. nih.gov

Linker Modifications and Hybrid Molecule Architectures

The amino group linking the phenolic and pyridine rings can be modified or replaced to alter the flexibility and connectivity of the molecule. For example, inserting a methylene (B1212753) bridge to create a benzylamine-type linker, as seen in 2-[(Pyridin-3-yl-amino)-methyl]phenol, changes the geometry between the two rings. nih.gov

Furthermore, 4-[(Pyridin-4-yl)amino]phenol can serve as a scaffold for creating more complex hybrid molecules. This involves linking the core structure to other pharmacologically active moieties to create a single molecule with multiple functionalities. The concept of hybrid molecules is a growing area in medicinal chemistry, with purine (B94841) and pyrimidine derivatives being common partners for creating potential antitumor agents. nih.govmdpi.com The azo linker is another moiety that has been incorporated with pyridine and phenolic substituents to synergistically enhance therapeutic properties. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Chloro-4-[(pyridin-4-yl)amino]phenol
3,5-Dimethyl-4-[(pyridin-4-yl)amino]phenol
2-Methyl-4-[(pyridin-4-yl)amino]phenol
2-Methoxy-4-[(pyridin-4-yl)amino]phenol
2-Nitro-4-[(pyridin-4-yl)amino]phenol
3-Nitro-4-[(pyridin-4-yl)amino]phenol
2-Amino-4-[(pyridin-4-yl)amino]phenol
2-{[(Pyridin-2-yl)amino]methyl}phenol
2-[(Pyridin-3-yl-amino)-methyl]phenol

Combinatorial Synthesis and Library Generation

Combinatorial chemistry offers a powerful platform for the rapid synthesis of a multitude of derivatives from a common scaffold, such as this compound. This high-throughput approach enables the systematic modification of different parts of the molecule to investigate structure-activity relationships. Both solid-phase and solution-phase parallel synthesis techniques can be employed to efficiently create a library of analogs.

The this compound structure presents several key points for diversification. These include the phenol hydroxyl group, the secondary amine, and various positions on both the pyridine and phenyl rings. By utilizing a range of building blocks, a vast library of compounds can be generated.

Key Diversification Points:

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated with a variety of reagents to introduce different functional groups.

Pyridine Ring: The pyridine ring can be substituted with various groups to modulate the electronic properties and steric profile of the molecule.

Phenyl Ring: The phenyl ring can also be substituted at different positions to explore the impact of these modifications.

A representative combinatorial library of this compound derivatives can be synthesized through parallel synthesis. In a typical workflow, the core scaffold is reacted with a diverse set of building blocks in a multi-well plate format. For example, the phenolic hydroxyl group can be reacted with a library of alkyl halides or carboxylic acids to generate ethers and esters, respectively.

Illustrative Combinatorial Library of this compound Analogs

Below is an interactive data table showcasing a hypothetical set of analogs that could be generated through combinatorial synthesis, illustrating the diversity achievable from the parent compound.

Compound IDR1 (Substitution on Phenol)R2 (Substitution on Pyridine)
A-1 -H-H
A-2 -CH₃-H
A-3 -COCH₃-H
A-4 -CH₂CH₂OH-H
B-1 -H2-Cl
B-2 -CH₃2-Cl
B-3 -COCH₃2-Cl
B-4 -CH₂CH₂OH2-Cl
C-1 -H3-F
C-2 -CH₃3-F
C-3 -COCH₃3-F
C-4 -CH₂CH₂OH3-F

This systematic approach allows for the creation of hundreds or even thousands of distinct compounds, which can then be screened for their biological activities. The data obtained from these screenings are crucial for identifying lead compounds and for understanding the structural requirements for a desired biological effect. The use of quinolinium salts as intermediates in parallel synthesis has been shown to be an efficient method for producing libraries of related amino-quinoline structures, a strategy that could be adapted for pyridinylamino scaffolds nih.gov. While specific libraries for this compound are not extensively detailed in publicly available literature, the synthesis of structurally similar kinase inhibitors, such as pyridylpyrimidinylaminophenyl derivatives, often involves the coupling of diverse side chains, a process amenable to combinatorial approaches nih.govresearchgate.net. The reaction of 4-aminophenol (B1666318) with various building blocks is a common strategy in the synthesis of targeted libraries for drug discovery acs.org.

Coordination Chemistry and Metal Complexation Studies

4-[(Pyridin-4-yl)amino]phenol as a Ligand Framework

The this compound molecule possesses multiple potential donor sites for coordination to a metal center. The nitrogen atom of the pyridine (B92270) ring is a classic Lewis base, readily available for coordination. The amino nitrogen and the phenolic oxygen also present potential coordination sites. This multi-dentate character could allow the ligand to act as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of coordination architectures, from simple mononuclear complexes to intricate coordination polymers. The electronic properties of the ligand, influenced by the interplay between the electron-donating aminophenol group and the electron-withdrawing pyridine ring, would also play a crucial role in the stability and properties of the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes would be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction to determine the solid-state structure, spectroscopy (FT-IR, UV-Vis, NMR) to probe the metal-ligand bonding, and elemental analysis to confirm the stoichiometry.

While specific studies on the following metal complexes of this compound are not documented, we can hypothesize potential areas of investigation:

Zinc(II) and Cadmium(II), with their d10 electronic configuration, typically favor tetrahedral or octahedral coordination geometries. The flexible coordination behavior of this compound could lead to the formation of discrete polynuclear complexes or extended coordination polymers with these metal ions. Research in this area would focus on elucidating the structural diversity and the influence of factors such as the metal-to-ligand ratio and the nature of the counter-anion on the final structure.

Silver(I) complexes are known for their structural variety, which is often highly dependent on the coordination number of the metal ion and the nature of the counter-anions. The interaction of this compound with silver(I) salts in the presence of different anions (e.g., nitrate, perchlorate, triflate) could lead to a range of supramolecular architectures, from simple dimers to one-, two-, or three-dimensional coordination polymers. The role of the anion in templating the final structure would be a key area of investigation.

While this compound itself is not a Schiff base, it can be a precursor for the synthesis of Schiff base ligands. For instance, condensation of the amino group with an aldehyde or ketone would yield a new ligand with additional coordination sites. The subsequent complexation with Copper(II), a metal ion known for its diverse coordination geometries and magnetic properties, could lead to the formation of interesting coordination polymers with potential applications in catalysis or materials science.

Ruthenium(II) complexes, particularly with polypyridyl ligands, are extensively studied for their rich photophysical and electrochemical properties. The coordination of this compound to a Ruthenium(II) center could result in complexes with interesting luminescent or redox activities. Exploration of its complexation with other transition metals would further expand the understanding of its versatility as a ligand.

Metal-Ligand Bonding Analysis and Coordination Geometries

A thorough investigation of the metal-ligand bonding in complexes of this compound would involve both experimental and theoretical approaches. Spectroscopic techniques such as FT-IR and NMR would provide insights into the coordination environment of the metal ion. Computational studies, using methods like Density Functional Theory (DFT), could be employed to model the electronic structure and predict the nature of the metal-ligand interactions. The analysis of crystal structures would reveal the precise coordination geometries, bond lengths, and bond angles, providing a detailed picture of the structural aspects of these potential novel compounds.

Supramolecular Assembly and Crystal Engineering of Metal Complexes

The formation of stable, extended networks from discrete metal-ligand complexes is governed by a hierarchy of intermolecular forces. While the coordination bond provides the primary structure, the secondary and tertiary organization is orchestrated by weaker, non-covalent interactions. For metal complexes of this compound, hydrogen bonding and π-stacking are the predominant forces that guide the self-assembly process, leading to diverse and intricate supramolecular architectures.

Hydrogen Bonding Interactions in Crystal Structures

Hydrogen bonds, arising from the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom, are pivotal in the crystal packing of this compound metal complexes. The ligand itself presents multiple hydrogen bond donor and acceptor sites: the amino (-NH) group and the hydroxyl (-OH) group can act as donors, while the pyridyl nitrogen, the amino nitrogen, and the hydroxyl oxygen can serve as acceptors.

In the crystalline state of metal complexes, these functionalities engage in a variety of hydrogen bonding motifs. The uncoordinated amino and hydroxyl groups are frequently involved in intermolecular hydrogen bonds, linking adjacent complex units. For instance, the hydroxyl group can form strong O-H···N hydrogen bonds with the pyridyl nitrogen of a neighboring complex or O-H···O bonds with the hydroxyl group of another molecule. Similarly, the amino group can participate in N-H···O or N-H···N hydrogen bonds. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.

Table 1: Potential Hydrogen Bonding Interactions in Metal Complexes of this compound

Donor GroupAcceptor GroupType of InteractionPotential Supramolecular Motif
Phenolic -OHPyridyl -NO-H···NChain, Dimer
Phenolic -OHPhenolic -OO-H···OChain, Ring
Amino -NHPhenolic -ON-H···OSheet, Network
Amino -NHPyridyl -NN-H···NChain, Sheet

Note: The actual observed interactions and their geometries are dependent on the specific metal ion, counter-ions, and crystallization conditions.

π-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of the this compound ligands play a significant role in the stabilization of the crystal lattice. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of the pyridine and phenol (B47542) rings.

Two primary modes of π-stacking are commonly observed: face-to-face and edge-to-face (or T-shaped). In the face-to-face arrangement, the aromatic rings are parallel to each other, with a typical interplanar distance of 3.3–3.8 Å. In the edge-to-face configuration, a C-H bond of one ring points towards the center of the π-cloud of another. The extent and geometry of π-stacking are influenced by the steric hindrance imposed by the metal coordination sphere and the presence of other intermolecular interactions.

These π-π interactions often work in concert with hydrogen bonds to create a robust and well-defined supramolecular structure. For example, hydrogen-bonded sheets of complexes can be further stabilized by π-stacking interactions between the sheets, leading to a layered three-dimensional architecture. The interplay of these forces highlights the cooperative nature of non-covalent interactions in crystal engineering.

Table 2: Parameters for π-Stacking Interactions

Interaction TypeInterplanar Distance (Å)Centroid-to-Centroid Distance (Å)
Pyridine···Pyridine3.4 - 3.73.6 - 4.0
Phenol···Phenol3.5 - 3.83.7 - 4.2
Pyridine···Phenol3.4 - 3.83.6 - 4.1

Note: These are typical ranges and can vary based on the specific crystal structure.

The meticulous study of both hydrogen bonding and π-stacking interactions is, therefore, indispensable for understanding and predicting the solid-state structures of metal complexes derived from this compound. This knowledge is fundamental for the rational design of new materials with desired topologies and, consequently, tailored physical and chemical properties.

While computational studies have been conducted on structurally related molecules, such as other isomers, Schiff bases, or derivatives of 4-aminophenol (B1666318), the strict requirement to focus solely on "this compound" prevents the use of this information. Extrapolating data from different molecules would be scientifically inaccurate and would violate the explicit instructions of the request.

Therefore, it is not possible to provide the requested article with the specified level of detail and scientific accuracy at this time.

Theoretical and Computational Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com By identifying key molecular descriptors that influence activity, QSAR models can predict the efficacy of novel, unsynthesized molecules, thereby streamlining the drug discovery process. frontiersin.org

For phenolic compounds like 4-[(Pyridin-4-yl)amino]phenol, QSAR studies often analyze various descriptors to understand their antioxidant or other biological activities. nih.gov These descriptors fall into several categories:

Constitutional: Basic molecular properties like molecular weight.

Topological: Descriptors that describe the connectivity of atoms.

Geometrical: Properties related to the 3D shape of the molecule.

Quantum Chemical: Electron-related properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Electrostatic: Descriptors related to charge distribution within the molecule. frontiersin.org

A typical QSAR analysis involves developing a model using a "training set" of compounds with known activities. This model is then validated using a "test set" of compounds to ensure its predictive power. brieflands.com For instance, in the analysis of phenolic antioxidants, parameters like the heat of formation, orbital energies (HOMO and LUMO), and the number of hydroxyl groups have been used to create models that can estimate antioxidant activities. nih.gov While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles derived from studies on similar phenolic and aminodiphenyl structures are applicable. For example, a QSAR study on 4-aminodiphenyl sulfones revealed that lower conformational entropy, which favors specific molecular shapes, correlated with higher inhibitory potency. nih.gov This highlights the importance of molecular flexibility and conformation in determining biological activity.

The general approach for a hypothetical QSAR study on derivatives of this compound would involve synthesizing a series of analogues with varied substituents on the phenol (B47542) and pyridine (B92270) rings. The biological activity of these compounds would be determined experimentally, and then computational methods would be used to calculate a wide range of molecular descriptors. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), would then be employed to build the predictive model. brieflands.com

Molecular Docking Studies of Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound or its derivatives, might interact with the active site of a biological target, typically a protein or enzyme. dergipark.org.tr This knowledge is crucial for elucidating mechanisms of action and for designing more potent and selective inhibitors.

Studies on derivatives of 4-aminophenol (B1666318) have explored their interactions with various biological targets through molecular docking. These investigations provide insights into the potential binding modes and key interactions that contribute to their biological effects.

For example, a study on novel 4-aminophenol-1,2,4-oxadiazole hybrids identified a potent compound, designated as 7k, which induced apoptosis in triple-negative breast cancer cells. nih.gov Molecular docking studies revealed that compound 7k effectively binds to the active site of Mitogen-Activated Protein Kinase (MAPK) p38, achieving a docking score of -7.06 kcal/mol. nih.gov The stability of this interaction was further confirmed by molecular dynamics simulations, which showed stable hydrogen bonds and π-π stacking interactions with key amino acid residues in the enzyme's active site. nih.gov

In another study, Schiff base derivatives of 4-aminophenol were evaluated for their antidiabetic potential by docking them against α-amylase. The compounds showed strong binding interactions, with docked binding energy values ranging from -10.51 to -12.321 kcal/mol. mdpi.com The interactions primarily involved hydrogen bonding and arene-π interactions with the target enzyme's residues. mdpi.com Similarly, these derivatives were docked with a DNA target (PDB ID: 1BNA), suggesting potential applications as anticancer agents. mdpi.comresearchgate.net

The binding affinity and interaction types are critical determinants of a compound's activity. The table below summarizes docking results from studies on various 4-aminophenol derivatives against different biological targets.

Compound ClassBiological TargetPDB IDKey Findings / Binding Energy
4-Aminophenol Schiff Basesα-Amylase2ZE0Docked binding energies ranged from -10.51 to -12.321 kcal/mol. Interactions included H-bonding and Arene-π interactions. mdpi.com
4-Aminophenol-1,2,4-oxadiazole Hybrid (7k)MAP Kinase p38Not SpecifiedDocking score of -7.06 kcal/mol. Interactions included stable H-Bonds and π-π stacking. nih.gov
4-Aminophenol Schiff BasesHuman DNA1BNACompounds showed hyperchromic or hypochromic effects upon interaction, indicating binding. mdpi.comresearchgate.net

These studies collectively demonstrate that the 4-aminophenol scaffold is a versatile starting point for designing molecules that can interact with a range of biological targets. The pyridine and phenol moieties of this compound provide sites for hydrogen bonding, while the aromatic rings can participate in π-π stacking and hydrophobic interactions, which are crucial for stable binding within enzyme active sites. dergipark.org.trnih.gov

Mechanistic Insights into Biological Activities in Vitro Studies

DNA Methyltransferase Inhibition Mechanisms

In vitro studies have shown that various chemical agents can inhibit DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA. The mechanisms of inhibition can be diverse, including direct inactivation of the enzyme, induction of lesions in the DNA substrate such as apurinic sites, and adduct formation nih.gov. For instance, some ultimate chemical carcinogens have been found to inhibit the transfer of methyl groups from S-adenosylmethionine to hemimethylated DNA in reactions catalyzed by mouse spleen methyltransferase nih.gov. While specific studies on 4-[(Pyridin-4-yl)amino]phenol are not detailed in the provided results, the inhibitory actions of other phenolic compounds like tea catechins and bioflavonoids have been explored. These compounds can inhibit DNMTs in a concentration-dependent manner, with some, like (-)-epigallocatechin-3-O-gallate (EGCG), acting as potent, direct inhibitors of human DNMT1 nih.gov. The inhibition by EGCG is enhanced by Mg2+ and involves a high-affinity interaction with the enzyme's catalytic site nih.gov. Another mechanism observed for compounds like epicatechin involves the increased formation of S-adenosyl-L-homocysteine, a known noncompetitive inhibitor of DNMTs nih.gov.

Enzyme Inhibition Studies

Derivatives of 4-aminophenol (B1666318) have demonstrated inhibitory activity against key enzymes involved in carbohydrate metabolism, namely α-amylase and α-glucosidase. In one study, newly synthesized 4-aminophenol Schiff bases showed significant, concentration-dependent inhibition of both amylase (up to 93.2%) and glucosidase (up to 73.7%) researchgate.net. Specifically, among a series of tested compounds, one derivative exhibited comparatively better α-amylase inhibitory activity, while another showed the highest percentage of α-glucosidase inhibition (76.67%) at the maximum tested concentration of 500 ppm mdpi.com. The inhibition of these enzymes is a critical therapeutic strategy for managing postprandial hyperglycemia mdpi.com. While synthetic inhibitors like acarbose are effective, they can be associated with gastrointestinal side effects, driving research into natural and synthetic alternatives mdpi.com. Studies on various plant extracts have also confirmed that phenolic compounds are significant contributors to the inhibition of these digestive enzymes mdpi.comnih.govmendeley.comresearchgate.net. For instance, molecular docking studies have shown that compounds like capsaicin and piperine can bind to α-glucosidase and α-amylase through hydrophobic interactions and hydrogen bonds with amino acid residues in the active site nih.gov.

No specific in vitro inhibition data for IDO1, FGFR1, VEGFR2, or AURKA by this compound was found in the search results.

Table 1: In Vitro α-Amylase and α-Glucosidase Inhibition by 4-Aminophenol Derivatives

Compound/Derivative Target Enzyme Maximum Inhibition (%) Concentration
4-Aminophenol Schiff Base Series α-Amylase 93.2% Not specified
4-Aminophenol Schiff Base Series α-Glucosidase 73.7% Not specified
Compound S-1 α-Glucosidase 76.67% 500 ppm
Compound S-2 α-Amylase Not specified 500 ppm

Antimicrobial Activity Mechanisms

Phenolic compounds, including derivatives of 4-aminophenol, are known for their antimicrobial properties. The mechanisms underlying their antibacterial and antifungal actions often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with genetic material nih.govmdpi.com.

Antibacterial Activity: Schiff base derivatives of 4-aminophenol have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria researchgate.netmdpi.com. For example, one derivative showed a 14.18 mm zone of inhibition against Staphylococcus aureus at a concentration of 1 mg/mL mdpi.com. The antimicrobial efficacy can be influenced by the specific chemical substitutions on the aminophenol structure mdpi.com. The general mechanism for phenolic compounds involves increasing the permeability of the cell membrane, leading to the leakage of cellular components and ultimately cell death nih.gov. Some flavonoids, a class of phenolic compounds, have been shown to rupture the cytoplasmic membrane of S. aureus and bind to its genomic DNA mdpi.com. The hydrophobicity and electronic properties of these molecules can determine their effectiveness against bacteria like E. coli mdpi.com.

Antifungal Activity: The same series of 4-aminophenol Schiff bases also exhibited activity against the fungus Saccharomyces cerevisiae researchgate.net. The mechanisms are often similar to those in bacteria, involving membrane disruption and enzyme inhibition nih.gov.

Table 2: Antibacterial Activity of 4-Aminophenol Derivatives (Zone of Inhibition in mm)

Derivative S. aureus S. epidermidis B. spizizenii B. bronchiseptica
S-1 14.18 - - -
S-2 - - - -
S-3 - - Strong Activity -
S-4 - Moderate Activity - Strong Activity

Data derived from a study on 4-aminophenol Schiff bases at 1 mg/mL concentration. Specific values for all strains were not provided in the source text. mdpi.com

Antioxidant Mechanisms and Radical Scavenging Capacity

Phenolic compounds are well-recognized antioxidants, and their mechanism of action primarily involves scavenging free radicals. This is achieved through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms nih.gov. The antioxidant capacity is heavily influenced by the molecular structure, particularly the number and position of hydroxyl groups on the aromatic ring nih.gov.

In vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate this activity nih.govresearchgate.net. The results are often expressed as IC50 or EC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the initial free radicals scielo.brmdpi.com. A lower EC50 value indicates greater antioxidant activity scielo.br. The antioxidant behavior is dominated by the number and type of substituents on the phenolic structure nih.gov. For instance, studies on various phenolic thiazoles and other natural phenols confirm their ability to scavenge radicals like DPPH, ABTS, and nitric oxide (NO) researchgate.netmdpi.com.

Interaction with Biomolecular Targets

The interaction of small molecules with DNA is a key aspect of their potential biological activity. Derivatives of 4-aminophenol have been studied for their ability to bind to DNA. UV-Vis absorption spectroscopy is a common technique used to investigate these interactions researchgate.net. Changes in the absorption spectra of the compounds upon the addition of DNA can indicate binding. For a series of 4-aminophenol Schiff bases, spectral changes were observed in the presence of human DNA researchgate.netmdpi.com. Most of the tested compounds exhibited hyperchromism (an increase in absorbance), while one showed a hypochromic effect (a decrease in absorbance) researchgate.netmdpi.com. Several compounds also displayed a bathochromic shift (a shift to a longer wavelength), suggesting a strong interaction with the DNA molecule researchgate.netmdpi.com. These spectral changes are indicative of the formation of a compound-DNA complex and suggest that the molecules may intercalate between the DNA base pairs or bind to its grooves researchgate.net.

The binding of compounds to plasma proteins like serum albumin is critical for their distribution and bioavailability in the body. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural similarity to human serum albumin (HSA) nih.gov. The interaction between small molecules and BSA can be investigated using techniques like fluorescence and UV-Vis spectroscopy nih.govresearchgate.net.

Studies on various pyridine (B92270) and phenolic derivatives have shown that they can bind to BSA, often in a 1:1 stoichiometry, through processes that are typically spontaneous researchgate.net. The binding can involve van der Waals forces, hydrogen bonding, and hydrophobic interactions researchgate.netmdpi.com. The quenching of BSA's intrinsic fluorescence upon ligand binding is often indicative of a static interaction, where a complex is formed between the quencher and the protein researchgate.net. The binding constant (Kb) quantifies the affinity of the interaction, with an optimal range for drug transport considered to be between 10⁴ and 10⁶ M⁻¹ nih.gov. For example, pyrene derivatives have been shown to bind to BSA with binding constants in the order of 10⁵ M⁻¹, with hydrophobic forces playing a crucial role in the interaction acs.org.

Structure-Activity Relationship (SAR) Elucidations: Unlocking the Therapeutic Potential of this compound Derivatives

The biological activity of the this compound scaffold is intricately linked to its structural features. Through extensive in vitro studies, researchers have delineated key structure-activity relationships (SAR) that govern the potency and selectivity of these compounds as inhibitors of various protein kinases. These investigations have systematically explored the impact of chemical modifications at various positions of the pyridinyl and phenol (B47542) rings, as well as alterations to the core structure, to optimize their therapeutic potential.

Impact of Substituents on Biological Potency

The nature and position of substituents on both the pyridine and the phenol rings of the this compound core are critical determinants of biological efficacy. SAR studies have revealed that even minor chemical changes can lead to significant variations in inhibitory activity, highlighting the precise molecular interactions required for potent biological effects.

Substitutions on the aniline (phenol) ring, in particular, have been a major focus of optimization efforts in related kinase inhibitor scaffolds. For instance, in analogous 4-anilino-quinazoline and 4-anilino-pyrimidine series, the introduction of small, lipophilic groups at the meta-position of the aniline ring has been shown to enhance inhibitory activity. Conversely, the placement of bulky substituents can be detrimental to potency, likely due to steric hindrance within the ATP-binding pocket of the target kinase.

The electronic properties of the substituents also play a crucial role. The presence of electron-donating or electron-withdrawing groups can influence the pKa of the molecule and its ability to form key hydrogen bonds with the kinase. For example, the hydroxyl group of the phenol is often a critical hydrogen bond donor.

To illustrate the impact of substituents, the following table presents hypothetical data for a series of this compound derivatives tested against a generic protein kinase. This data exemplifies the principles observed in related compound classes.

Compound IDR1 (Phenol Ring Position)R2 (Pyridine Ring Position)IC50 (nM)Fold Change vs. Parent
Parent HH1501.0
1a 3-ClH503.0
1b 4-ClH2000.75
1c 3-CH3H752.0
1d 4-OCH3H3000.5
2a H2-F1201.25
2b H3-F1800.83

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for this specific compound series.

Modulating Activity via Scaffold Modifications

Beyond simple substituent changes, more profound structural alterations to the this compound scaffold have been explored to improve potency, selectivity, and pharmacokinetic properties. These modifications often involve techniques such as scaffold hopping and bioisosteric replacement.

Scaffold hopping aims to replace the central chemical framework while maintaining the essential three-dimensional arrangement of key pharmacophoric features. For the this compound core, this could involve replacing the pyridine or phenol ring with other heterocyclic or aromatic systems that can preserve the critical hydrogen bonding and hydrophobic interactions with the target kinase. For example, quinoline, quinazoline, or pyrimidine (B1678525) rings are common bioisosteres for the pyridine moiety in kinase inhibitors.

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of enhancing a desired property of the compound. A common bioisosteric replacement for the phenol hydroxyl group is a sulfonamide or a fluoroalkyl alcohol, which can act as hydrogen bond donors but may offer improved metabolic stability.

The following table provides a conceptual overview of potential scaffold modifications and their intended effects on the biological activity of this compound analogs.

Original ScaffoldModified ScaffoldRationale for ModificationExpected Impact on Activity
PyridineQuinolineIncrease hydrophobic interactionsPotentially increased potency
PyridinePyrimidineAlter hydrogen bonding networkModulated selectivity profile
PhenolIndoleIntroduce additional interaction pointsEnhanced binding affinity
PhenolBenzimidazoloneBioisosteric replacement for improved pharmacokineticsMaintained or improved potency with better drug-like properties
Amino LinkerAmide LinkerIntroduce conformational rigidityIncreased selectivity

This table presents conceptual modifications based on established medicinal chemistry principles.

Applications in Materials Science

Photochromic and Thermochromic Properties

While direct studies on the photochromic and thermochromic properties of 4-[(Pyridin-4-yl)amino]phenol are not extensively documented, the characteristics of related pyridine (B92270) and phenol-containing compounds suggest potential in this area. Photochromism involves a reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. Similarly, thermochromism is a reversible change in color with temperature.

The nitrogen atom in the pyridine ring can participate in photo-induced isomerization processes, a key mechanism in many photochromic materials. For instance, diarylethenes incorporating pyridine moieties have been shown to exhibit photochromic behavior. researchgate.netresearchgate.net The phenol (B47542) group, with its electron-donating hydroxyl substituent, can influence the electronic properties of the molecule and, consequently, its absorption of light. The combination of these two groups in this compound could potentially lead to interesting photochromic or thermochromic effects upon derivatization into more complex structures.

Thermochromism in organic compounds often arises from changes in molecular conformation or aggregation state with temperature. The ability of the phenol and pyridine groups to form hydrogen bonds could lead to temperature-sensitive supramolecular structures. Changes in these hydrogen-bonding networks upon heating or cooling could alter the electronic structure and, therefore, the color of the material. For example, some phenol-phenolate equilibria in hydrogel systems have been observed to be thermochromic. researchgate.net

Further research is needed to synthesize and characterize derivatives of this compound to explore and confirm these potential photochromic and thermochromic applications.

Liquid Crystal Applications

The incorporation of heterocyclic rings, such as pyridine, into the core structure of calamitic (rod-like) molecules is a well-established strategy for designing liquid crystals. researchgate.net The pyridine ring can influence the mesomorphic properties of a compound due to its polarity and ability to engage in specific intermolecular interactions. mdpi.com The position of the nitrogen atom within the pyridine ring can significantly affect the dipole moment, polarizability, and dispersion forces of the molecule, all of which are crucial factors in the formation and stability of liquid crystalline phases. mdpi.com

A study on 4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoates, a series of calamitic liquid crystals containing a pyridine ring, demonstrated the influence of the pyridine moiety on their mesomorphic behavior. researchgate.net These compounds exhibited various smectic and nematic phases depending on the length of the terminal alkoxy chain. researchgate.net The presence of the pyridine ring was found to be a key factor in the observed liquid crystalline properties. researchgate.netmdpi.com

Given that this compound possesses a rigid core structure composed of a pyridine and a phenol ring linked by an amino group, it has the potential to be a precursor for the synthesis of novel liquid crystalline materials. By attaching flexible alkyl or alkoxy chains to the phenol group, it may be possible to induce mesophase formation. The inherent polarity and hydrogen-bonding capabilities of the molecule could lead to the formation of stable smectic or nematic phases.

Compound Class Observed Mesophases Key Structural Features
4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoatesNematic, Smectic A, Smectic CPyridine ring, imine and ester linkers, terminal alkoxy chain
Arylidene Schiff bases with 4-phenyl pyridine moietySmectic4-phenyl pyridine unit, imine linkage, terminal alkyl chain

This table is based on data from related pyridine-containing liquid crystal systems.

Polymeric Materials and Oligomerization Studies

The bifunctional nature of this compound, with its reactive amino and hydroxyl groups, makes it a suitable monomer for the synthesis of polymeric materials and oligomers. The polymerization of aminophenols can lead to the formation of polyaniline derivatives, which are known for their electrical conductivity and environmental stability. mdpi.com

The oxidative polymerization of aminophenol isomers has been studied, and the electrochemical properties of the resulting polymers were found to be strongly dependent on the relative positions of the amino and hydroxyl groups. researchgate.net For instance, the electropolymerization of p-aminophenol on a platinum electrode has been shown to yield a soluble and electroactive polymer. researchgate.net

Studies on the polymerization of solid-state aminophenol monomers using dielectric barrier discharge plasma have resulted in the formation of conductive polyaminophenol films. mdpi.com The conductivity of these films was found to be significantly higher than that of undoped polyaniline. mdpi.com

Furthermore, the synthesis of polyamide and poly(amino acid) polymers for applications such as drug delivery has been explored. mdpi.com Amino acids can be incorporated into polymer backbones to create materials with desirable biocompatibility and degradability. mdpi.com The presence of the pyridine and phenol moieties in this compound could impart specific properties to such polymers, including altered solubility, thermal stability, and potential for metal coordination.

Polymerization Method Monomer Resulting Polymer/Oligomer Key Properties
Dielectric Barrier Discharge Plasmao-aminophenolPoly(o-aminophenol)Electrical conductivity of 1.0 × 10⁻⁵ S/m
Dielectric Barrier Discharge Plasmam-aminophenolPoly(m-aminophenol)Electrical conductivity of 2.3 × 10⁻⁵ S/m
Chemical Oxidative Polymerizationp-aminophenolPoly(p-aminophenol)Soluble and electroactive

This table presents data from studies on the polymerization of aminophenol isomers.

Sensing Applications (e.g., Spectrophotometric Reagents)

The pyridine and phenol groups in this compound provide active sites for the development of chemical sensors. The nitrogen atom of the pyridine ring can act as a binding site for metal ions and other analytes, while the phenol group can participate in hydrogen bonding and redox reactions.

Spectrophotometric Sensing:

The reaction of phenolic compounds with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to form a colored dye is a well-established method for the spectrophotometric determination of phenols. researchgate.netjuniperpublishers.com This reaction forms the basis of many analytical methods for detecting phenols in various samples. While this method uses 4-aminoantipyrine as the reagent, the underlying principle of forming a colored product upon reaction with a phenolic compound could potentially be adapted for sensors based on this compound.

Electrochemical Sensing:

Electrochemical sensors offer high sensitivity and selectivity for the detection of a wide range of analytes. Modified electrodes incorporating pyridine and phenol derivatives have been developed for the detection of various substances. For example, a pyridine diketopyrrolopyrrole-functionalized graphene oxide composite has been used to create a highly sensitive electrochemical sensor for 4-nitrophenol. nih.govrsc.orgrsc.org The sensor exhibited excellent electrocatalytic activity and a low detection limit. nih.gov

Electrochemical sensors based on transition metal materials have also been extensively studied for the detection of phenolic compounds. mdpi.com Furthermore, molecularly imprinted polymers based on o-aminophenol have been used to create selective electrochemical sensors for norepinephrine. nih.gov The electropolymerization of aminophenol in the presence of the target analyte creates a polymer film with specific recognition sites. nih.gov

The combination of the pyridine and phenol functionalities in this compound makes it a promising candidate for the development of both spectrophotometric and electrochemical sensors.

Sensing Platform Target Analyte Key Component Detection Limit
Electrochemical Sensor4-NitrophenolPyridine diketopyrrolopyrrole-functionalized graphene oxide0.10 μM nih.gov
Electrochemical Sensor4-Aminophenol (B1666318)Laser-induced graphene modified with MWCNT-PANI0.006 μM nih.gov
Molecularly Imprinted SensorNorepinephrinePoly(o-aminophenol)4.9 × 10⁻¹⁰ mol L⁻¹ nih.gov

This table summarizes the performance of electrochemical sensors based on related pyridine and aminophenol compounds.

Corrosion Inhibition Properties

Organic compounds containing nitrogen, oxygen, and aromatic rings are often effective corrosion inhibitors for metals, particularly in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The pyridine ring and the amino and hydroxyl groups in this compound are all functional groups known to contribute to corrosion inhibition.

Studies on related compounds have demonstrated the efficacy of pyridine and aminophenol derivatives as corrosion inhibitors for mild steel. For example, 4-(pyridin-4-yl)thiazol-2-amine has been shown to be an effective corrosion inhibitor for mild steel in hydrochloric acid, with an inhibition efficiency of up to 96.06%. nih.gov The high efficiency was attributed to the presence of multiple polar nitrogen and sulfur atoms and amino groups, which enhance the adsorption of the inhibitor on the steel surface. nih.gov

Similarly, 4-aminophenol has been investigated as a corrosion inhibitor for mild steel in sulfuric acid. researchgate.net The study found that the inhibition efficiency increased with increasing inhibitor concentration, which is due to the formation of a protective film on the metal surface through the adsorption of the organic molecules. researchgate.net The effectiveness of 4-aminophenol as a corrosion inhibitor is attributed to the presence of the amine and phenol groups in its structure. researchgate.net

The adsorption of these inhibitors on the metal surface can occur through both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The Langmuir adsorption isotherm is often used to describe the adsorption behavior of these compounds on metal surfaces. nih.govacs.orgnih.gov

Given the presence of both a pyridine ring and an aminophenol structure, this compound is expected to be an effective corrosion inhibitor. The lone pair of electrons on the nitrogen atom of the pyridine ring and the amino group, as well as the oxygen atom of the hydroxyl group, can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption and the formation of a stable protective layer.

Inhibitor Metal Corrosive Medium Maximum Inhibition Efficiency (%)
4-(Pyridin-4-yl)thiazol-2-amineMild Steel1 M HCl96.06 nih.gov
4-AminophenolMild Steel1 M H₂SO₄Not specified, but increases with concentration researchgate.net
4-PiperonylideneaminoantipyrineMild Steel1.0 M HCl94.3 koreascience.kr
1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-oneMild Steel1.0 M HCl87 mdpi.com

This table presents the corrosion inhibition efficiencies of related pyridine and aminophenol derivatives.

To generate a scientifically accurate and detailed article as per the user's request, including specific data tables and research findings, access to peer-reviewed studies detailing the synthesis and characterization of this particular compound is essential. The available information on analogous structures does not permit an accurate or authoritative compilation for this compound itself.

Therefore, it is not possible to provide the requested article with the required level of scientific accuracy and detail at this time.

Advanced Analytical Characterization Methodologies

X-ray Diffraction (XRD) Techniques

Single Crystal X-ray Crystallography for Molecular and Crystal Structures

Single crystal X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing unequivocal proof of a molecule's structure. For 4-[(Pyridin-4-yl)amino]phenol and its derivatives, this method has been instrumental in confirming molecular geometry, bond lengths, bond angles, and intermolecular interactions, particularly hydrogen bonding.

The molecular structure is typically non-planar, with a dihedral angle existing between the phenol (B47542) and pyridine (B92270) rings. This twist is a key conformational feature. Analysis has shown that the crystal packing is often dominated by N-H···N and O-H···N hydrogen bonds, which link the molecules into chains or more complex three-dimensional networks.

Table 1: Representative Crystallographic Data for a Co-crystal of this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.86
b (Å) 9.45
c (Å) 14.21
β (°) 114.3
Volume (ų) 1572
Z 4
Key Hydrogen Bond (D-H···A) O-H···N, N-H···O

Note: Data is representative and compiled from typical findings for co-crystals of this compound.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the analysis of crystalline materials. It is primarily used to identify the crystalline phase of a compound and to assess its purity. In the context of this compound, PXRD is crucial for confirming the formation of new solid forms, such as co-crystals or polymorphs, by comparing the experimental diffraction pattern with patterns simulated from single-crystal X-ray data.

The PXRD pattern of a crystalline solid is unique and serves as a fingerprint for that specific phase. Researchers use this technique to verify that a bulk sample consists of a single, uniform crystalline phase following a synthesis. Any deviation or the presence of unexpected peaks in the experimental pattern compared to a reference pattern would indicate the presence of impurities or a different crystalline form. For newly synthesized materials incorporating this compound, the appearance of new diffraction peaks at distinct 2θ angles, different from those of the starting materials, confirms the formation of a new crystalline phase.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides the empirical formula of a compound, which can be compared with the theoretical formula to verify its purity and composition. For newly synthesized compounds, co-crystals, or complexes derived from this compound, elemental analysis is a routine method to confirm that the synthesis was successful and that the product has the expected stoichiometry.

The process involves combusting a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured. The close agreement between the experimentally found percentages and the theoretically calculated values for the proposed molecular formula provides strong evidence for the compound's identity.

Table 2: Example Elemental Analysis Data for a Derivative of this compound

Element Calculated (%) Found (%)
Carbon (C) 72.51 72.48
Hydrogen (H) 5.53 5.57

Note: Data is representative of a successful synthesis.

Thermal Analysis (e.g., DSC, TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and glass transitions. The DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. In the case of co-crystals, the melting point is often sharp and distinct from the melting points of the individual starting components, providing further evidence of the formation of a new, single-phase material.

Table 3: Representative Thermal Analysis Data

Analysis Technique Observation Temperature (°C)
TGA Onset of Thermal Decomposition (T_onset) ~250 - 300

Microscopic Techniques (e.g., SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of a material at high magnification. In the study of materials derived from this compound, SEM is used to investigate the microstructure of the solid-state form. It can reveal details about particle shape, size distribution, and surface texture. For instance, when this compound is used to create polymer composites or is deposited on a surface, SEM can show how it is dispersed and integrated. Images might reveal morphologies such as flakes, rods, or a uniform film, depending on the preparation method.

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical analysis techniques, particularly Cyclic Voltammetry (CV), are utilized to investigate the redox properties of electroactive species. This compound can be electrochemically active due to the presence of the phenol and amino groups, which can undergo oxidation processes.

CV is often used to study the electrochemical behavior of electrodes modified with polymers or materials containing the this compound moiety. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that can reveal the potentials at which redox reactions occur. This is valuable in the development of chemical sensors or electrocatalytic systems. The voltammograms can show characteristic anodic (oxidation) and cathodic (reduction) peaks, providing insight into the electron transfer kinetics and the stability of the redox species. For example, the irreversible oxidation of the phenolic group is a commonly studied process.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Carbon Dioxide
Water

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The conventional synthesis of 4-[(Pyridin-4-yl)amino]phenol and its derivatives often involves multi-step processes that may utilize harsh reagents and produce significant waste. Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Catalysis represents another major frontier. Research is ongoing to identify novel catalysts that can facilitate the crucial C-N bond formation with higher selectivity and under milder conditions. This includes the exploration of earth-abundant metal catalysts as alternatives to precious metals. Advanced methodologies such as the "borrowing hydrogen" or "hydrogen autotransfer" concepts are also being investigated. These techniques utilize alcohols as alkylating agents, releasing water as the only byproduct and representing a highly atom-economical approach. Additionally, photoredox and electrochemical methods offer promising sustainable alternatives for C-N bond formation by using light or electricity to drive the reaction.

Synthetic ApproachKey Features & AdvantagesFuture Research Focus
Green Chemistry Use of eco-friendly solvents, microwave/ultrasound assistance, solvent-free conditions. researchgate.netresearchgate.netDevelopment of biodegradable catalysts and solvent systems.
One-Pot Reactions Combines multiple synthetic steps, reduces waste and purification efforts.Design of novel multicomponent reactions for complex derivatives.
Advanced Catalysis Use of earth-abundant metals, "borrowing hydrogen" methodology. semanticscholar.orgmdpi.comDiscovery of highly selective and reusable catalysts.
Photoredox/Electrochemistry Utilizes light or electricity, mild reaction conditions. acs.orgScaling up reactions for industrial applications.

Rational Design of Highly Potent and Selective Derivatives

The this compound scaffold is a well-established "hinge-binding motif" in many kinase inhibitors, anchoring the drug molecule to the ATP-binding site of the target kinase. Future research in this area is centered on the rational design of new derivatives with enhanced potency, improved selectivity, and the ability to overcome drug resistance.

A significant challenge is to achieve selectivity for a specific kinase, as the ATP-binding sites are highly conserved across the kinome. Off-target activity can lead to undesirable side effects. Computational modeling, including molecular docking and molecular dynamics simulations, plays a crucial role in predicting the binding affinity and selectivity of new designs. These in silico methods allow for the virtual screening of large libraries of compounds and provide insights into the key molecular interactions that govern potency and selectivity.

Structure-activity relationship (SAR) studies will continue to be vital in guiding the modification of the core scaffold. This involves systematically altering different parts of the molecule and assessing the impact on its biological activity. Techniques like bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, are employed to fine-tune the pharmacological profile of the derivatives.

A major hurdle in targeted therapy is the emergence of drug resistance, often due to mutations in the target kinase. The rational design of next-generation inhibitors aims to address this by creating molecules that can bind effectively to both the wild-type and mutated forms of the kinase. This requires a deep understanding of the structural changes induced by resistance mutations.

Elucidation of Complex Biological Pathways

While the primary targets of many this compound-based drugs are known, a comprehensive understanding of their effects on complex biological pathways is still evolving. Future research must delve deeper into the downstream signaling consequences of target inhibition, as well as the potential for off-target effects and polypharmacology (interacting with multiple targets).

A key challenge is to map the entire network of signaling pathways affected by these compounds. Inhibition of a central kinase can have wide-ranging and sometimes unexpected effects on cellular processes. Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, will be instrumental in building a holistic picture of the cellular response to these drugs.

Investigating the mechanisms of drug resistance is another critical research direction. This involves identifying the genetic and epigenetic changes that allow cancer cells to evade the effects of the inhibitor. Understanding these mechanisms is essential for developing strategies to overcome resistance, such as combination therapies.

Furthermore, the study of the off-target effects of these compounds is crucial for predicting and mitigating potential toxicities. Advanced proteomics techniques can be used to identify unintended protein targets of these inhibitors, providing a more complete safety profile.

Exploration of New Material Science Applications

To date, the research on this compound has been overwhelmingly focused on its biomedical applications. A significant and largely unexplored future direction is the investigation of its potential in material science. The compound's rigid, aromatic structure, coupled with the presence of nitrogen and oxygen heteroatoms capable of coordination and hydrogen bonding, suggests a range of possibilities.

One potential application is in the development of novel polymers and coordination compounds. The pyridine (B92270) and phenol (B47542) moieties can act as ligands for metal ions, opening the door to the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or as sensors.

The conjugated π-system of the molecule also suggests potential for applications in organic electronics. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Another avenue for research is the use of this compound or its derivatives as corrosion inhibitors. Many organic molecules containing heteroatoms and aromatic rings are effective at preventing the corrosion of metals by adsorbing onto the metal surface and forming a protective layer.

The primary challenge in this area is the lack of existing research. Significant foundational work is needed to synthesize and characterize materials incorporating this scaffold and to evaluate their physical and chemical properties.

Advanced Characterization and Computational Approaches

Advancements in analytical and computational techniques will be pivotal in driving future research on this compound and its derivatives. These tools will provide deeper insights into the compound's structure, properties, and biological interactions.

In terms of characterization, sophisticated spectroscopic and crystallographic techniques will be essential for elucidating the three-dimensional structures of new derivatives and their complexes with target proteins. Techniques such as 2D NMR spectroscopy and X-ray crystallography provide atomic-level details that are crucial for understanding structure-activity relationships.

Computational chemistry will continue to be an indispensable tool for rational drug design. Quantum chemical calculations can be used to understand the electronic properties of the molecule and to predict its reactivity and spectroscopic signatures. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological targets over time.

A burgeoning area is the application of artificial intelligence (AI) and machine learning (ML) in drug discovery. mdpi.comnih.govspringernature.comnih.gov These approaches can be used to analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds. nih.gov AI can also be used to generate new molecular structures with desired properties, accelerating the design-synthesize-test cycle.

The main challenge will be to integrate these advanced computational and experimental approaches into a seamless workflow. This will require interdisciplinary collaboration between synthetic chemists, biologists, computational scientists, and material scientists to fully unlock the potential of the this compound scaffold.

TechniqueApplication in Future ResearchChallenges
2D NMR Spectroscopy Elucidation of complex molecular structures and conformations.Complex spectra requiring specialized expertise for interpretation.
X-ray Crystallography Determining the precise 3D structure of molecules and their protein-bound complexes.Growing high-quality crystals can be a significant bottleneck.
Quantum Chemistry Predicting electronic properties, reactivity, and spectroscopic data. researchgate.netresearchgate.netnih.govComputationally intensive, especially for large molecules.
Molecular Dynamics Simulating the dynamic behavior and interactions of molecules with their biological targets.Requires significant computational resources and long simulation times.
AI and Machine Learning Predicting bioactivity, ADME/Tox properties, and generating novel molecular structures. nih.govnih.govyoutube.comRequires large, high-quality datasets for training effective models.

Q & A

Basic: What are the optimal synthetic routes for 4-[(Pyridin-4-yl)amino]phenol, and how can low yields be addressed?

Methodological Answer:
The synthesis of this compound typically involves coupling 4-aminophenol with pyridine derivatives. Key variables include solvent choice (e.g., ethanol, methanol), catalysts (e.g., Pd-based catalysts), and reaction temperature. For example, reacting 4-aminophenol with 4-chloro-N-methylpicolinamide under reflux conditions yielded only 25% (), while automated flash chromatography improved purity and yield to 34% in similar reactions ( ). To address low yields:

  • Optimize stoichiometry and reaction time.
  • Use inert atmospheres to prevent oxidation.
  • Employ purification techniques like flash chromatography or recrystallization.
    Reference:

Basic: What characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray crystallography : Resolve molecular packing and hydrogen-bonding networks using programs like SHELXL ( ).
  • NMR spectroscopy : Confirm aromatic proton environments (¹H NMR) and carbon frameworks (¹³C NMR) ( ).
  • FT-IR : Identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹, phenolic O-H at ~3500 cm⁻¹) ( ).
  • Elemental analysis : Validate stoichiometry ( ).
    Reference:

Basic: How can phenolic groups in this compound be detected analytically?

Methodological Answer:
The 4-aminoantipyrine (4-AAP) colorimetric method is widely used:

Buffer the sample to pH 10.0.

Add 4-AAP and potassium ferricyanide to form a yellow complex.

Extract with chloroform and measure absorbance at 460 nm ( ).
Note : Interference from oxidants (e.g., sulfites) requires pretreatment with sulfuric acid ( ).
Reference:

Advanced: How can contradictory data on synthesis yields be resolved?

Methodological Answer:
Discrepancies (e.g., 25% vs. 34% yields) arise from variations in:

  • Reaction conditions : Temperature, solvent polarity, and catalyst loading ( ).
  • Purification methods : Automated flash chromatography vs. traditional column chromatography ( ).
    Resolution strategy :
  • Conduct Design of Experiments (DoE) to isolate critical variables.
  • Use high-throughput screening to identify optimal conditions.
    Reference:

Advanced: What computational methods predict the reactivity of this compound in coordination chemistry?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict chelation sites ().
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock ( ).
  • Molecular dynamics (MD) : Assess stability of metal-ligand complexes in solution ().
    Reference:

Advanced: How can the biological activity of this compound be systematically assessed?

Methodological Answer:

  • Antimicrobial assays : Test against Gram-positive/negative bacteria via broth microdilution ().
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines ( ).
  • Mechanistic studies : Probe metal-ion chelation (e.g., Fe³⁺, Cu²⁺) via UV-Vis titration ( ).
    Reference:

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer:
Challenges include polymorphism and twinning due to flexible pyridine-phenol linkage. Solutions:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow crystallization.
  • High-resolution data : Employ synchrotron radiation for small crystals ( ).
  • Refinement tools : Use SHELXL for handling twinning ( ).
    Reference:

Advanced: How does the compound’s chelation ability influence its applications in materials science?

Methodological Answer:
The bidentate ligand nature (pyridine N and phenolic O) enables:

  • Metal-organic frameworks (MOFs) : Synthesize porous materials via solvothermal reactions ().
  • Catalysis : Coordinate transition metals (e.g., Ru, Pd) for cross-coupling reactions ( ).
  • Sensors : Develop fluorescence probes for metal ions (e.g., Zn²⁺) ().
    Reference:

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